GNF-5 (CAS 778277-15-9) is a highly selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase, functioning by binding to the myristoyl pocket at the base of the kinase domain's C-lobe[1]. Synthesized as the N-hydroxyethyl carboxamide analog of the earlier generation GNF-2, GNF-5 was specifically engineered to deliver improved metabolic stability and pharmacokinetic properties suitable for in vivo applications[2]. With a baseline IC50 of approximately 0.12–0.22 µM against wild-type Bcr-Abl, it serves as a critical procurement standard for laboratories investigating orthogonal kinase inhibition, allosteric regulation, and the circumvention of ATP-site drug resistance in hematological models [1].
Substituting GNF-5 with standard ATP-competitive inhibitors (such as imatinib or nilotinib) fundamentally alters the assay mechanism, as these generic alternatives bind the ATP cleft and remain highly vulnerable to the recalcitrant T315I gatekeeper mutation[1]. Conversely, attempting to use the direct structural precursor, GNF-2, as a cost-saving alternative fails in translational workflows due to its poor pharmacokinetic profile; GNF-2 exhibits extremely low oral exposure in plasma, rendering it unviable for in vivo efficacy models [2]. Procurement of GNF-5 is therefore mandatory for workflows requiring a myristate-pocket binder that maintains sufficient bioavailability and clearance parameters to transition from in vitro biochemical screening to in vivo murine bone-marrow transplantation models [1].
GNF-5 was structurally optimized from GNF-2 to resolve critical pharmacokinetic deficiencies that bottlenecked preclinical research. While GNF-2 is restricted to in vitro use due to rapid clearance and low oral exposure, GNF-5 demonstrates robust in vivo stability, enabling oral dosing up to 75 mg/kg twice daily in murine models [1]. This specific pharmacokinetic enhancement allows GNF-5 to achieve sustained therapeutic plasma concentrations necessary for in vivo bone-marrow transplantation models, ensuring processability in complex biological systems where the GNF-2 precursor fails [2].
| Evidence Dimension | In vivo pharmacokinetic viability and oral exposure |
| Target Compound Data | GNF-5 (Favorable PK, supports 75 mg/kg b.i.d. oral dosing in mice) |
| Comparator Or Baseline | GNF-2 (Poor PK, low oral exposure in plasma) |
| Quantified Difference | GNF-5 achieves functional in vivo exposure levels unattainable by GNF-2, enabling systemic efficacy. |
| Conditions | Murine pharmacokinetic profiling and Bcr-Abl bone-marrow transplantation models |
Buyers conducting in vivo oncology studies must procure GNF-5 over GNF-2 to ensure adequate drug exposure and avoid premature clearance in animal models.
The T315I mutation confers near-total resistance to conventional ATP-competitive inhibitors like imatinib. GNF-5 provides a distinct procurement advantage by binding the myristate pocket and altering the conformational dynamics of the ATP site. When utilized in combination with nilotinib, GNF-5 yields a calculated Combination Index (CI) of 0.6 in T315I Bcr-Abl-dependent cells, indicating moderate to strong synergy[1]. For instance, at a fixed GNF-5 concentration of 2 µM, nilotinib's IC50 against T315I proliferation drops to 0.8 µM, whereas either agent alone fails to achieve complete suppression [1].
| Evidence Dimension | Combination Index (CI) for T315I Bcr-Abl inhibition |
| Target Compound Data | GNF-5 + Nilotinib (CI = 0.6, synergistic inhibition) |
| Comparator Or Baseline | Imatinib or GNF-5 alone (Inactive against T315I) |
| Quantified Difference | Synergistic suppression of recalcitrant T315I cell growth (CI 0.6) versus complete resistance. |
| Conditions | T315I Bcr-Abl-dependent Ba/F3 cell proliferation assays |
Procurement of GNF-5 is essential for researchers developing combination therapies aimed at overcoming ATP-site drug resistance in kinase assays.
To accurately study allosteric regulation without confounding ATP-site dynamics, an orthogonal inhibitor is required. GNF-5 specifically targets the myristoyl-binding pocket of Bcr-Abl, maintaining a potent IC50 of approximately 0.22 µM against wild-type Abl in a strictly non-ATP competitive manner [1]. In contrast, benchmark inhibitors like imatinib compete directly with ATP. Furthermore, GNF-5 shows no activity against myristate site mutants like E505K (IC50 > 10 µM), confirming its absolute selectivity for the allosteric pocket and its suitability as a precursor for allosteric probe development [1].
| Evidence Dimension | Binding mechanism and site-specific IC50 |
| Target Compound Data | GNF-5 (IC50 = 0.22 µM for WT Bcr-Abl; IC50 > 10 µM for E505K mutant) |
| Comparator Or Baseline | Imatinib (ATP-competitive; IC50 = 0.22 µM for E505K mutant) |
| Quantified Difference | Complete orthogonal binding (myristate pocket vs ATP cleft) validated by mutant selectivity. |
| Conditions | Biochemical Abl tyrosine kinase phosphorylation assays |
GNF-5 is the optimal tool compound for assay developers needing to validate myristate-pocket binding and allosteric mechanisms without interfering with the ATP cleft.
Due to its optimized pharmacokinetic profile and improved oral bioavailability compared to GNF-2, GNF-5 is the preferred allosteric inhibitor for translational in vivo studies. It is specifically procured for murine models evaluating the systemic efficacy of Bcr-Abl inhibition, supporting dosing regimens up to 75 mg/kg twice daily without rapid clearance [1].
GNF-5 serves as a critical baseline reagent in high-throughput screening for combination therapies. By locking the kinase in an autoinhibited conformation via the myristate pocket, GNF-5 is used alongside novel or existing ATP-competitive inhibitors to screen for synergistic effects against recalcitrant mutations like T315I, where single-agent therapies fail [1].
In the development of targeted protein degraders, GNF-5 is utilized as a highly specific targeting moiety for allosteric BCR-ABL1 PROTACs (e.g., GMB-475). Its non-ATP competitive nature allows chemists to engineer degraders that bind the myristate pocket, offering a distinct degradation profile that is particularly effective against specific mutants like G250E [2].